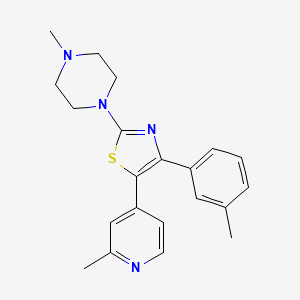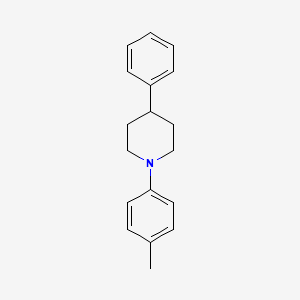![molecular formula C24H26O5 B14235027 Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate CAS No. 476437-67-9](/img/structure/B14235027.png)
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is an organic compound characterized by the presence of two benzyl groups attached to a central carbonyl group, along with a cycloheptyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the reaction of benzyl alcohol with a suitable cycloheptyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed bis-alkoxycarbonylation reaction, where benzyl alcohol acts as both a nucleophile and a solvent . The reaction is carried out in the presence of carbon monoxide and an oxidant such as p-benzoquinone to regenerate the catalytic active species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate exerts its effects involves interactions with specific molecular targets. The central carbonyl group is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl ketone: Similar structure but lacks the cycloheptyl ring.
Dibenzyl malonate: Contains two benzyl groups and a malonate ester, used in similar synthetic applications.
Uniqueness
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to the presence of the cycloheptyl ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
476437-67-9 |
|---|---|
Fórmula molecular |
C24H26O5 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
dibenzyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C24H26O5/c25-21-14-8-7-13-20(15-21)22(23(26)28-16-18-9-3-1-4-10-18)24(27)29-17-19-11-5-2-6-12-19/h1-6,9-12,20,22H,7-8,13-17H2/t20-/m0/s1 |
Clave InChI |
CKRQPGCTVMPTBD-FQEVSTJZSA-N |
SMILES isomérico |
C1CCC(=O)C[C@H](C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(=O)CC(C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
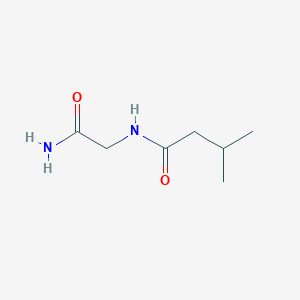
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
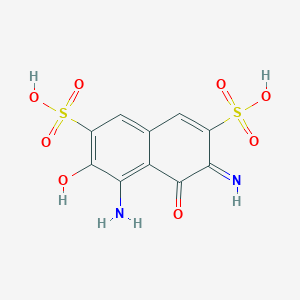
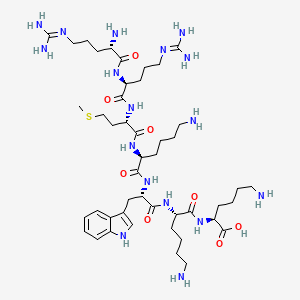
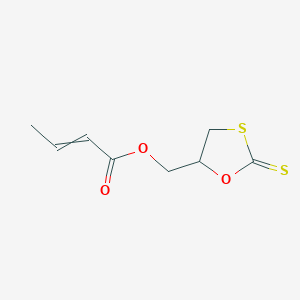
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)


